3-(2-Chlorophenyl)morpholine
Overview
Description
3-(2-Chlorophenyl)morpholine is a heterocyclic organic compound that features a morpholine ring substituted with a 2-chlorophenyl group
Mechanism of Action
Target of Action
Morpholine derivatives have been reported to show their action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .
Mode of Action
Morpholine derivatives generally interact with their targets, leading to inhibition of key enzymes involved in cytokinesis and cell cycle regulation . This interaction results in changes in the normal functioning of these enzymes, potentially leading to altered cell cycle progression.
Biochemical Pathways
Given its inhibitory action on kinases, it can be inferred that it may affect pathways related to cell cycle regulation and cytokinesis . The downstream effects of these alterations could include changes in cell proliferation and growth.
Result of Action
Based on the known actions of morpholine derivatives, it can be inferred that the compound may lead to alterations in cell cycle progression and cytokinesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)morpholine typically involves the reaction of 2-chloroaniline with ethylene oxide under basic conditions to form the intermediate 2-(2-chlorophenyl)ethanolamine. This intermediate is then cyclized to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted phenylmorpholine derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical agents.
Comparison with Similar Compounds
3-(2-Bromophenyl)morpholine: Similar structure but with a bromine atom instead of chlorine.
3-(2-Fluorophenyl)morpholine: Contains a fluorine atom in place of chlorine.
3-(2-Methylphenyl)morpholine: Features a methyl group instead of chlorine.
Comparison: 3-(2-Chlorophenyl)morpholine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, which may not be as feasible with other substituents like bromine or fluorine .
Properties
IUPAC Name |
3-(2-chlorophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOWMAVKTXSVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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